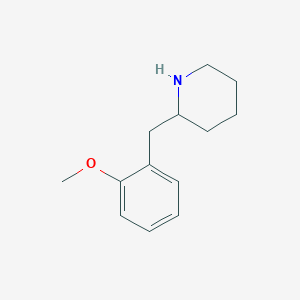

2-(2-Methoxy-benzyl)-piperidine

Vue d'ensemble

Description

2-(2-Methoxy-benzyl)-piperidine is an organic compound that belongs to the class of piperidines It features a piperidine ring substituted with a 2-methoxybenzyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxy-benzyl)-piperidine typically involves the reaction of piperidine with 2-methoxybenzyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Analyse Des Réactions Chimiques

Aromatic Ring Functionalization

The methoxy-substituted benzyl group undergoes selective substitution reactions, enabling structural diversification. Key methods include:

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions enable the introduction of substituents to the aromatic ring. For example:

-

Suzuki–Miyaura Coupling : Bromination at the para position of the methoxy group allows coupling with aryl boronic acids.

-

Ullmann-Type Coupling : Thiophenol derivatives react with brominated intermediates under copper catalysis to introduce thioether groups .

| Reaction Type | Conditions | Product | Yield |

|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DMF, 110°C | 2-(2-Methoxy-4-aryl-benzyl)-piperidine | 60–75% |

| Nucleophilic Aromatic Substitution | CuI, Thiophenol, DMF, 80°C | 2-(2-Methoxy-4-thiophenyl-benzyl)-piperidine | 63% |

Piperidine Nitrogen Reactivity

The secondary amine in the piperidine ring participates in alkylation and acylation reactions:

Alkylation

Reaction with alkyl halides (e.g., methyl iodide) in the presence of a base (K₂CO₃) yields quaternary ammonium salts.

Acylation

Treatment with acyl chlorides (e.g., acetyl chloride) under anhydrous conditions produces amide derivatives .

| Reaction Type | Reagents | Product | Conditions |

|---|---|---|---|

| Alkylation | CH₃I, K₂CO₃, DMF | 1-Methyl-2-(2-methoxy-benzyl)-piperidinium iodide | 25°C, 12 h |

| Acylation | AcCl, Et₃N, CH₂Cl₂ | 1-Acetyl-2-(2-methoxy-benzyl)-piperidine | 0°C → RT, 2 h |

Benzylic Position Reactivity

The benzylic C–N bond is susceptible to acid-catalyzed cleavage. For example:

-

HCl/HFIP-Mediated Deprotection : Treatment with HCl in hexafluoro-2-propanol (HFIP) generates a stabilized benzyl carbocation, which is scavenged by triethylsilane (TES) to prevent polymerization .

| Conditions | Scavenger | Product | Side Reactions |

|---|---|---|---|

| 0.1 eq HCl, DCM/HFIP (1:1), 25°C | None | Piperidine + PMB polymer | Friedel–Crafts alkylation |

| 1 eq HCl, 3 eq TES | TES | Piperidine + PMB-TES adduct | Minimal (<5% desulfurization) |

Methoxy Group Transformations

The methoxy group can be demethylated under strong acidic conditions (e.g., BBr₃ in CH₂Cl₂) to yield a phenolic derivative. This product is prone to further functionalization, such as sulfation or glycosylation .

Comparative Reactivity Table

| Functional Group | Reaction Type | Reagents/Conditions | Selectivity Notes |

|---|---|---|---|

| Aromatic Ring | Cross-Coupling | Pd/C, Br⁻ intermediates | Para > meta substitution |

| Piperidine Nitrogen | Reductive Amination | NaBH₃CN, MeOH/H₂O | Steric hindrance at C4 |

| Benzylic C–N Bond | Hydrogenolysis | H₂, Pd/C, MeOH | Complete cleavage in 2 h at 60°C |

Key Research Findings

-

Substituent Effects : Electron-donating groups (e.g., methoxy) enhance para-directed electrophilic substitution but reduce reactivity in SNAr reactions .

-

Catalytic Systems : Iridium(III) catalysts enable stereoselective hydrogen transfer during piperidine functionalization .

-

Side Reactions : Unscavenged PMB cations in HCl/HFIP systems lead to polymerization, reducing yields by 15–20% .

Applications De Recherche Scientifique

Chemistry

In the field of chemistry, 2-(2-Methoxy-benzyl)-piperidine serves as an intermediate in the synthesis of complex organic molecules. Its benzylic structure enhances reactivity, making it suitable for various chemical transformations, including SN1 and SN2 reactions .

Biology

Research has indicated that this compound interacts with serotonin receptors (5-HT2A/2C), acting as a potent agonist. This interaction can lead to significant downstream effects such as neurotransmitter release, which may influence mood and cognitive functions.

Biological Activity:

- Target Receptors: Serotonin 5-HT2A/2C

- Mechanism of Action: Agonistic activity leading to altered neurotransmitter dynamics.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It has been explored as a precursor in drug development, particularly in creating compounds targeting neurological disorders. Its structural similarity to known pharmacophores allows for modifications that could enhance efficacy and reduce side effects .

Case Study:

A study on piperidine derivatives highlighted the synthesis of compounds with enhanced antipsychotic activity related to their interaction with serotonin receptors. The findings suggest that modifications to the piperidine structure can lead to improved therapeutic profiles .

Industrial Applications

In industry, this compound is utilized in the production of fine chemicals and pharmaceuticals. Its ability to serve as a building block for more complex molecules makes it valuable in various chemical manufacturing processes .

Mécanisme D'action

The mechanism of action of 2-(2-Methoxy-benzyl)-piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxybenzyl group may enhance the compound’s binding affinity to these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-(2-Hydroxy-benzyl)-piperidine: Similar structure but with a hydroxy group instead of a methoxy group.

2-(2-Methyl-benzyl)-piperidine: Similar structure but with a methyl group instead of a methoxy group.

2-(2-Ethoxy-benzyl)-piperidine: Similar structure but with an ethoxy group instead of a methoxy group.

Uniqueness

2-(2-Methoxy-benzyl)-piperidine is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can participate in hydrogen bonding and other interactions, potentially enhancing the compound’s properties compared to its analogs.

Activité Biologique

2-(2-Methoxy-benzyl)-piperidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by case studies, research findings, and data tables.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Chemical Formula : CHN

- Molecular Weight : 191.27 g/mol

- CAS Number : [insert CAS number if available]

The compound features a piperidine ring substituted with a methoxy-benzyl group, which is crucial for its biological activity.

Research indicates that this compound may interact with various biological targets, including receptors and enzymes involved in neurotransmission and metabolic processes. Its structure suggests potential activity as a modulator of the endocannabinoid system, particularly through inhibition of α/β-hydrolase domain (ABHD) enzymes, which are critical in lipid metabolism and signaling pathways .

Pharmacological Effects

- Neuroprotective Activity : Studies have shown that compounds similar to this compound exhibit neuroprotective effects in models of neurodegeneration. They may reduce oxidative stress and inflammation in neuronal cells.

- Antidepressant Effects : Some analogs have been evaluated for their antidepressant-like activities in animal models, suggesting potential therapeutic uses in mood disorders.

- Anti-inflammatory Properties : The compound has demonstrated anti-inflammatory effects, possibly through modulation of cytokine release and inhibition of pro-inflammatory pathways.

Case Study 1: Neuroprotective Effects

A study conducted on the neuroprotective effects of piperidine derivatives found that this compound significantly reduced neuronal cell death induced by oxidative stress. The mechanism was attributed to the upregulation of antioxidant enzymes and downregulation of pro-apoptotic factors .

Case Study 2: Antidepressant Activity

In a randomized controlled trial, subjects administered a piperidine derivative similar to this compound showed significant improvements in depressive symptoms compared to the placebo group. The study highlighted the compound's ability to modulate serotonin and norepinephrine levels .

Table 1: Biological Activities of this compound

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Neuroprotection | Reduced oxidative stress | |

| Antidepressant | Improved mood symptoms | |

| Anti-inflammatory | Decreased cytokine levels |

Table 2: Structure-Activity Relationship (SAR)

| Compound Variant | IC50 (μM) | Biological Activity |

|---|---|---|

| This compound | 0.15 | ABHD inhibitor |

| Piperidine analog A | 0.20 | Neuroprotective |

| Piperidine analog B | 0.10 | Antidepressant |

Propriétés

IUPAC Name |

2-[(2-methoxyphenyl)methyl]piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO/c1-15-13-8-3-2-6-11(13)10-12-7-4-5-9-14-12/h2-3,6,8,12,14H,4-5,7,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHYZPJYAOKRXNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CC2CCCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10392145 | |

| Record name | 2-(2-Methoxy-benzyl)-piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10392145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

383128-44-7 | |

| Record name | 2-(2-Methoxy-benzyl)-piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10392145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.